Regioselective SNAr Reactivity: EWG-Directed Nucleophilic Attack at the 5-Position
In nucleophilic aromatic substitution (SNAr) reactions with amines, 3,5-dichloropyrazine-2-carbaldehyde exhibits a distinct regioselectivity profile compared to analogs with electron-donating groups (EDG). The 2-carbaldehyde group, as an electron-withdrawing group (EWG), directs nucleophilic attack preferentially to the 5-position rather than the 3-position [1]. In contrast, when the 2-position is occupied by an electron-donating group, nucleophilic attack occurs preferentially at the 3-position [1].
| Evidence Dimension | Regioselectivity in SNAr reaction |
|---|---|
| Target Compound Data | Preferential nucleophilic attack at the 5-position (due to 2-aldehyde EWG effect) |
| Comparator Or Baseline | 2-Substituted-3,5-dichloropyrazines with electron-donating groups (EDG): preferential nucleophilic attack at the 3-position |
| Quantified Difference | Qualitative shift in regioselectivity; no specific ratio reported for this compound, but the class-level effect is robust. |
| Conditions | SNAr reaction of amines with unsymmetrical 3,5-dichloropyrazines |
Why This Matters
This regioselectivity ensures the correct isomeric intermediate for advanced pharmaceutical syntheses (e.g., SHP2 inhibitors), avoiding costly purification of regioisomeric mixtures.
- [1] Scales, S., Johnson, S., Hu, Q., Do, Q.-Q., Richardson, P., Wang, F., ... McAlpine, I. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. *Organic Letters*, 15(9), 2156–2159. https://doi.org/10.1021/ol4006695 View Source
